role of butyrylcholine in cholinergic transmission
role of butyrylcholine in cholinergic transmission
An In-Depth Technical Guide on the Role of Butyrylcholinesterase in Cholinergic Transmission
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The cholinergic system, primarily mediated by the neurotransmitter acetylcholine (ACh), is fundamental to cognitive processes, neuromuscular function, and autonomic regulation. While acetylcholinesterase (AChE) is recognized as the principal enzyme responsible for ACh hydrolysis, a second, related enzyme, butyrylcholinesterase (BChE), plays a crucial and increasingly appreciated role as a co-regulator of cholinergic transmission. This guide provides a comprehensive technical overview of BChE, its function in both physiological and pathological contexts—particularly Alzheimer's disease—and detailed experimental protocols for its study. Butyrylcholine, a synthetic ester, serves as a vital laboratory tool for differentiating BChE activity from that of AChE, a concept central to the methodologies discussed herein.
The Cholinergic System and the Emergence of Butyrylcholinesterase
The classical cholinergic system comprises acetylcholine, its synthesizing enzyme choline acetyltransferase (ChAT), nicotinic and muscarinic receptors, and the hydrolytic enzyme AChE.[1][2] AChE rapidly terminates synaptic transmission by breaking down ACh.[3] However, a non-neuronal cholinergic system also exists, involving cells like glia, which utilize cholinergic signaling for functions such as modulating inflammation.[4][5]
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase structurally similar to AChE but with distinct properties.[6] It is widely distributed in plasma, liver, and various tissues, including glial cells and specific neuronal populations within the brain.[7][8] Unlike the highly specific AChE, BChE exhibits broad substrate specificity, enabling it to hydrolyze not only acetylcholine but also a variety of other esters, including the muscle relaxant succinylcholine and the "hunger hormone" ghrelin.[9] Its ability to hydrolyze ACh allows it to act as a co-regulator of cholinergic transmission, particularly under conditions where AChE may be saturated or its activity compromised.[6][10]
Butyrylcholine: A Tool for Differentiating Cholinesterase Activity
Butyrylcholine is a synthetic choline ester that is not found naturally in the body.[11] Its primary significance is as a laboratory tool used to distinguish between the activity of BChE and AChE.[12] BChE hydrolyzes butyrylcholine at a significantly higher rate than AChE does, making it the preferred substrate for specifically measuring BChE activity in biological samples.[4] The synthesis of butyrylcholine chloride is typically achieved through the acylation of choline with butyryl chloride.[11][13]
The Role of BChE in Pathophysiology: A Focus on Alzheimer's Disease
The significance of BChE becomes particularly pronounced in neurodegenerative disorders such as Alzheimer's disease (AD). While AChE activity tends to remain stable or decline in the AD brain, BChE activity progressively increases.[8][14] Histochemical studies have revealed that BChE is found in association with hallmark AD pathologies, including β-amyloid (Aβ) plaques and neurofibrillary tangles.[7][15]
This altered enzymatic landscape suggests that as AD progresses, BChE assumes a more dominant role in ACh hydrolysis, contributing to the cholinergic deficit that underlies the cognitive decline seen in patients.[14][16] Consequently, the inhibition of BChE has become a key therapeutic strategy. Dual inhibitors that target both AChE and BChE, such as rivastigmine, have shown clinical benefits, supporting the therapeutic relevance of BChE.[7]
Quantitative Data on BChE Activity and Inhibition
Quantitative analysis is essential for understanding the enzymatic characteristics of BChE and for developing targeted inhibitors.
Table 1: Substrate Specificity of Human Cholinesterases
This table summarizes the relative hydrolytic efficiency of AChE and BChE for their primary substrates. BChE demonstrates significantly higher efficiency in hydrolyzing butyryl-based esters.
| Enzyme | Primary Endogenous Substrate | Preferred Laboratory Substrate | Relative Hydrolysis Rate (Butyrylcholine vs. Acetylcholine) | Notes |
| Acetylcholinesterase (AChE) | Acetylcholine | Acetylthiocholine | Low | Exhibits substrate inhibition at high acetylcholine concentrations.[1] |
| Butyrylcholinesterase (BChE) | Various esters (e.g., Ghrelin) | Butyrylthiocholine | High (approx. 2.5x higher for butyrylcholine) | Exhibits substrate activation at high concentrations.[1] Can efficiently hydrolyze larger esters. |
Table 2: BChE in Alzheimer's Disease (AD) vs. Healthy Controls
This table presents quantitative findings on the alteration of BChE in the brains of AD patients.
| Metric | Brain Region | Observation in AD Brains | Significance |
| BChE-Associated Pathology Burden | Orbitofrontal Cortex | 9.3-fold increase compared to cognitively normal individuals with Aβ plaques.[6][15][17] | Highlights BChE's strong association with AD pathology. |
| Diagnostic Performance (AUC) | Orbitofrontal Cortex | 1.0 (Sensitivity/Specificity = 100%)[6][15][17] | Suggests BChE quantification is a highly accurate and specific biomarker for distinguishing AD from other dementias and healthy aging.[15] |
| Ratio of BChE to AChE Activity | General Brain Tissue | Increases from approximately 1:5 in healthy brains to as high as 11:1 in advanced AD.[7] | Demonstrates the shift in cholinergic regulation from AChE to BChE during disease progression. |
Table 3: IC₅₀ Values of Select Cholinesterase Inhibitors
The half-maximal inhibitory concentration (IC₅₀) indicates the potency of an inhibitor. Lower values denote higher potency. This table showcases inhibitors with varying selectivity for BChE.
| Inhibitor | Target(s) | BChE IC₅₀ (nM) | AChE IC₅₀ (nM) | Selectivity (AChE/BChE) | Reference(s) |
| G801-0274 | Selective BChE | 31 | 2050 | ~66 | [9] |
| Cymserine | Selective BChE | 63 - 100 | >1000 | >10 | [16] |
| Compound 87 | Selective BChE | 3.8 | >10,000 | >2600 | [18] |
| Rivastigmine | Dual | ~2500 (2.5 µM) | ~33000 (33 µM) | ~13.2 | [19] |
| Donepezil | Selective AChE | 7950 | 30 | 0.0037 | [20] |
| NSC620023 | Selective BChE | <50 | No inhibition | Very High | [7] |
Experimental Protocols
Accurate measurement of BChE activity is critical for both basic research and clinical diagnostics.
Protocol for Measuring BChE Activity in Serum/Plasma (Ellman's Method)
This protocol is adapted from the widely used colorimetric assay developed by Ellman et al. and is suitable for a 96-well microplate format.[21][22][23]
Principle: BChE hydrolyzes the substrate S-butyrylthiocholine iodide (BTCI) into butyrate and thiocholine. The released thiocholine has a free sulfhydryl group that reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent), cleaving the disulfide bond to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to BChE activity.
Materials and Reagents:
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4.
-
DTNB Solution: 10 mM DTNB in Reaction Buffer.
-
BTCI Solution (Substrate): 75 mM S-butyrylthiocholine iodide in deionized water.
-
Sample: Human serum or plasma.
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Sample Preparation: Prepare a 1:400 dilution of the serum/plasma sample with cold Reaction Buffer. A high dilution is crucial to ensure a linear reaction rate.[21]
-
Assay Setup (per well):
-
Add 150 µL of Reaction Buffer.
-
Add 10 µL of the diluted sample.
-
Add 20 µL of 10 mM DTNB solution.
-
For inhibitor studies: Add inhibitor solution at desired concentrations and adjust buffer volume accordingly. For controls, add vehicle buffer.
-
-
Pre-incubation: Incubate the plate for 5-10 minutes at 25°C to allow the temperature to equilibrate and for any non-enzymatic reactions with DTNB to complete.[21]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of 75 mM BTCI solution to each well. The final concentration of BTCI in a ~200 µL volume will be approximately 7.5 mM.
-
Measurement: Immediately place the plate in the microplate reader and begin kinetic measurements. Read the absorbance at 412 nm every minute for 10-20 minutes.
-
Calculation: Determine the rate of reaction (V) by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve. Enzyme activity is calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min × Total Assay Volume) / (ε × Sample Volume × Pathlength)
-
Where ε (molar extinction coefficient) for TNB is 14,150 M⁻¹cm⁻¹.
-
Protocol for BChE Histochemistry in Brain Tissue
This protocol allows for the visualization of BChE enzymatic activity directly in tissue sections. It is crucial for studying the anatomical localization of BChE in relation to pathological features.[24][25][26]
Principle: Similar to the Ellman method, the enzyme in the tissue hydrolyzes a thiocholine substrate. The resulting thiocholine is captured by a metal ion (e.g., copper) to form an insoluble precipitate at the site of enzyme activity, which is then visualized.
Materials and Reagents:
-
Fixative: 4% Paraformaldehyde in 0.1 M Phosphate Buffer (PB), pH 7.4.
-
Substrate Solution: Butyrylthiocholine iodide (BTCI).
-
Buffer: 0.1 M Maleate buffer, pH 6.0.
-
Reagents: Sodium citrate, copper sulfate, potassium ferricyanide.
-
Cryostat or microtome for sectioning.
-
Microscope slides.
Procedure:
-
Tissue Preparation:
-
Perfuse the animal or fix the human brain tissue block in 4% paraformaldehyde for 24-48 hours.[26]
-
Cryoprotect the tissue by sinking it in a 30% sucrose solution in PB.
-
Section the frozen tissue at 40-50 µm using a cryostat.
-
-
Inhibitor Pre-treatment (Optional but Recommended): To specifically visualize BChE, pre-incubate sections in a buffer containing a selective AChE inhibitor (e.g., BW284c51) to block endogenous AChE activity.
-
Histochemical Reaction:
-
Prepare the incubation medium containing maleate buffer, sodium citrate, copper sulfate, potassium ferricyanide, and the BTCI substrate.
-
Incubate the free-floating sections in this medium at 37°C for 1-4 hours, or until the desired staining intensity is achieved. The reaction produces a copper ferricyanide precipitate (Hatchett's brown) at sites of BChE activity.
-
-
Visualization and Mounting:
-
Rinse the sections thoroughly in buffer.
-
Mount the sections onto gelatin-coated slides.
-
Dehydrate through a graded series of ethanol, clear with xylene, and coverslip with a permanent mounting medium.
-
-
Analysis: Examine the sections under a light microscope. BChE-rich neurons and glial cells will appear as brown-stained structures.[25]
Visualizations: Pathways and Workflows
Diagram 1: Cholinergic Transmission Co-Regulated by AChE and BChE
Caption: Cholinergic synapse showing ACh hydrolysis by both AChE and BChE.
Diagram 2: Experimental Workflow for BChE Activity Assay (Ellman's Method)
Caption: Step-by-step workflow for the Ellman's method to quantify BChE activity.
Diagram 3: BChE Signaling in Neuroinflammation
Caption: BChE modulates glial anti-inflammatory signaling by regulating ACh levels.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. frontiersin.org [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Glial Cells Related Signaling Pathways Involved in the Neuroinflammatory Response of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Butyrylcholinesterase Activity as a Sensitive and Specific Biomarker of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25887E [pubs.rsc.org]
- 10. Active site gating and substrate specificity of butyrylcholinesterase and acetylcholinesterase: insights from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buy Butyrylcholine chloride | 2963-78-2 [smolecule.com]
- 12. scbt.com [scbt.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Quantification of Butyrylcholinesterase Activity as a Sensitive and Specific Biomarker of Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 15. Quantification of Butyrylcholinesterase Activity as a Sensitive and Specific Biomarker of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Highly selective butyrylcholinesterase inhibitors related to Amaryllidaceae alkaloids - Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Immunohistochemical analysis of hippocampal butyrylcholinesterase: Implications for regional vulnerability in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Butyrylcholinesterase-rich neurons in rat brain demonstrated by a sensitive histochemical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cholinesterase histochemistry in the human brain: effect of various fixation and storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
